Cas no 1114809-22-1 (6-Bromo-2-fluoro-3-methylbenzaldehyde)
6-Bromo-2-fluoro-3-methylbenzaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2-fluoro-3-methylbenzaldehyde
- AK-61468
- ANW-68825
- CTK8C2679
- KB-247764
- MolPort-021-877-555
- 1114809-22-1
- 2-Bromo-6-fluoro-5-methylbenzaldehyde
- SCHEMBL12353578
- DTXSID10729154
- AS-43181
- MFCD11520668
- CS-0187776
- DB-369074
- A894725
- AKOS016005721
- EN300-2941918
- SY240572
- BXZCMNVTXPJOIG-UHFFFAOYSA-N
- Z1269224868
-
- MDL: MFCD11520668
- Inchi: 1S/C8H6BrFO/c1-5-2-3-7(9)6(4-11)8(5)10/h2-4H,1H3
- InChI Key: BXZCMNVTXPJOIG-UHFFFAOYSA-N
- SMILES: BrC1C=CC(C)=C(C=1C=O)F
Computed Properties
- Exact Mass: 215.95861g/mol
- Monoisotopic Mass: 215.95861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
6-Bromo-2-fluoro-3-methylbenzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 231139-1g |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 95% | 1g |
£169.00 | 2022-02-28 | |
| Fluorochem | 231139-5g |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 95% | 5g |
£507.00 | 2022-02-28 | |
| Fluorochem | 231139-10g |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 95% | 10g |
£777.00 | 2022-02-28 | |
| TRC | B700873-50mg |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B700873-100mg |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B700873-500mg |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 500mg |
$ 115.00 | 2022-06-06 | ||
| Apollo Scientific | PC48649-1g |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 97% | 1g |
£105.00 | 2025-02-21 | |
| Apollo Scientific | PC48649-5g |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 97% | 5g |
£372.00 | 2025-02-21 | |
| eNovation Chemicals LLC | Y1054240-5g |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | 95% | 5g |
$185 | 2024-06-07 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B928534-250mg |
6-Bromo-2-fluoro-3-methylbenzaldehyde |
1114809-22-1 | ≥97% | 250mg |
¥205.20 | 2022-09-02 |
6-Bromo-2-fluoro-3-methylbenzaldehyde Suppliers
6-Bromo-2-fluoro-3-methylbenzaldehyde Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 6-Bromo-2-fluoro-3-methylbenzaldehyde
Introduction to 6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS No. 1114809-22-1)
6-Bromo-2-fluoro-3-methylbenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1114809-22-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This aromatic aldehyde features a unique structural motif comprising a benzene ring substituted with bromine, fluorine, and methyl groups, along with an aldehyde functional group at the 1-position. The precise arrangement of these substituents imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The compound's structural features make it particularly interesting for medicinal chemists seeking to develop novel therapeutic agents. The presence of both bromine and fluorine atoms introduces potential sites for further functionalization, enabling the construction of more complex scaffolds through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are widely employed in drug discovery to introduce heterocyclic moieties or other pharmacophores into molecular frameworks.
In recent years, 6-Bromo-2-fluoro-3-methylbenzaldehyde has been utilized in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating kinase inhibitors, where the aldehyde group serves as a precursor for amide bond formation with pharmacophoric units. Additionally, the electron-withdrawing nature of the bromo and fluoro substituents enhances the reactivity of the aldehyde moiety, facilitating efficient conjugation with nucleophiles.
One notable application lies in the development of fluorescent probes for biological imaging. The aromatic system combined with electron-donating and withdrawing groups can produce compounds with tunable emission properties, making them suitable for tracking biological processes in vitro and in vivo. Researchers have leveraged derivatives of this compound to develop probes that selectively bind to specific biomolecules, aiding in diagnostics and mechanistic studies.
The pharmaceutical industry has also explored 6-Bromo-2-fluoro-3-methylbenzaldehyde as a building block for antiviral and anticancer agents. Its structural framework allows for modifications that can modulate interactions with biological targets. For example, modifications at the 3-position methyl group or further derivatization of the aromatic ring have led to compounds exhibiting inhibitory activity against viral proteases or kinases involved in cancer progression.
Advances in computational chemistry have further enhanced the utility of 6-Bromo-2-fluoro-3-methylbenzaldehyde. Molecular modeling studies have revealed insights into its binding modes with biological targets, guiding rational drug design efforts. The compound's ability to adopt multiple conformations due to its flexible aromatic system makes it a promising candidate for structure-based drug design strategies.
From a synthetic chemistry perspective, 6-Bromo-2-fluoro-3-methylbenzaldehyde serves as a versatile precursor for constructing heterocyclic compounds. Functionalization at the aldehyde group enables access to imines, hydrazones, and Schiff bases, which are pivotal intermediates in medicinal chemistry. These derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties.
The role of fluorine-containing aromatic compounds like 6-Bromo-2-fluoro-3-methylbenzaldehyde cannot be overstated in modern drug discovery. The fluorine atom's ability to influence metabolic stability, binding affinity, and pharmacokinetic properties has made it a staple in lead optimization campaigns. Recent research highlights its use in developing protease inhibitors for viral infections and kinase inhibitors for oncology applications.
In conclusion,6-Bromo-2-fluoro-3-methylbenzaldehyde (CAS No. 1114809-22-1) represents a critical intermediate in synthetic organic chemistry with far-reaching implications in pharmaceutical research. Its unique structural attributes and reactivity profile make it indispensable for designing novel bioactive molecules targeting diverse therapeutic areas. As research continues to uncover new synthetic methodologies and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.
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